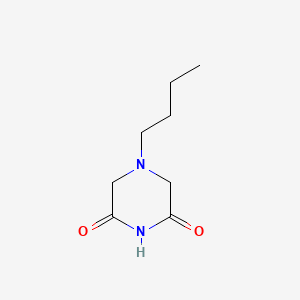
4-Butylpiperazine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Butylpiperazine-2,6-dione is a heterocyclic organic compound with the molecular formula C8H14N2O2. It belongs to the class of diketopiperazines, which are known for their diverse biological activities and applications in medicinal chemistry . This compound is characterized by a piperazine ring with two keto groups at positions 2 and 6, and a butyl group attached to the nitrogen at position 4.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Butylpiperazine-2,6-dione typically involves the condensation of iminodiacetic acid with various amines under microwave irradiation. For instance, the reaction of iminodiacetic acid with butylamine under these conditions yields this compound in quantitative yields . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the process.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced microwave irradiation techniques ensures high yield and purity of the product. The process involves strict control of reaction parameters such as temperature, pressure, and reaction time to optimize the production efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Butylpiperazine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, forming diols.
Substitution: The butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides or aryl halides in the presence of a base are typical reagents.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: 4-Butylpiperazine-2,6-diol.
Substitution: Various substituted piperazine-2,6-dione derivatives.
Applications De Recherche Scientifique
4-Butylpiperazine-2,6-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Mécanisme D'action
The mechanism of action of 4-Butylpiperazine-2,6-dione involves its interaction with various molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it has been shown to inhibit topoisomerase-II, an enzyme involved in DNA replication, which contributes to its anticancer activity . Additionally, it may interact with other cellular targets, leading to its antiviral and antibacterial properties .
Comparaison Avec Des Composés Similaires
Piperazine-2,6-dione: Lacks the butyl group but shares the core structure.
4-(1H-indole-2-carbonyl)piperazine-2,6-dione: Contains an indole group instead of a butyl group.
Piperidine-2,6-dione: Similar structure but with a different ring system.
Uniqueness: 4-Butylpiperazine-2,6-dione is unique due to the presence of the butyl group, which enhances its lipophilicity and potentially its biological activity. This structural modification can lead to differences in its pharmacokinetic and pharmacodynamic properties compared to other diketopiperazine derivatives .
Propriétés
Numéro CAS |
90346-27-3 |
|---|---|
Formule moléculaire |
C8H14N2O2 |
Poids moléculaire |
170.21 g/mol |
Nom IUPAC |
4-butylpiperazine-2,6-dione |
InChI |
InChI=1S/C8H14N2O2/c1-2-3-4-10-5-7(11)9-8(12)6-10/h2-6H2,1H3,(H,9,11,12) |
Clé InChI |
KUDWAUANOCPTEA-UHFFFAOYSA-N |
SMILES canonique |
CCCCN1CC(=O)NC(=O)C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(pyridine-4-carbonylhydrazinylidene)methyl]benzenesulfonic acid](/img/structure/B13820970.png)

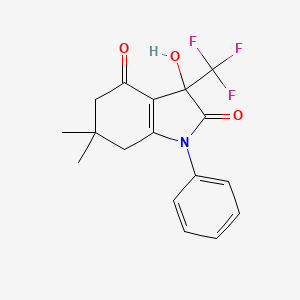
![1-[4-(Difluoromethoxy)phenyl]ethanamine;hydrochloride](/img/structure/B13820984.png)
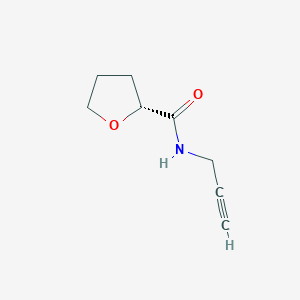
![(4aR,7aR)-4a-ethoxy-2,2-dimethyl-7,7a-dihydro-4H-furo[3,2-d][1,3]dioxin-6-one](/img/structure/B13821005.png)

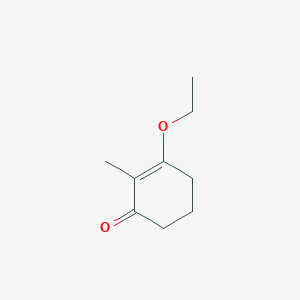
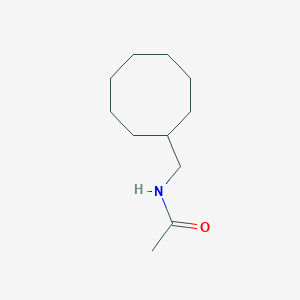
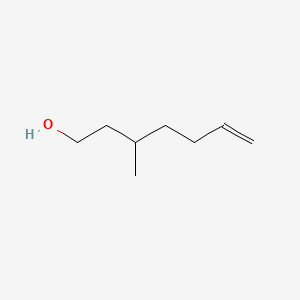
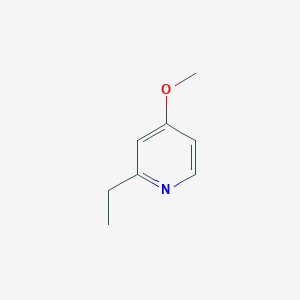
![3-Oxo-4-[2-(1,3-thiazol-2-yl)hydrazinylidene]-3,4-dihydronaphthalene-2,7-disulfonic acid](/img/structure/B13821081.png)
